Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Pyrazolotriazine Scaffold in Chemical Research
The pyrazolotriazine scaffold represents a cornerstone architectural motif in contemporary heterocyclic chemistry research, serving as a versatile platform for the development of biologically active compounds with diverse pharmacological profiles. Pyrazolotriazine derivatives have demonstrated remarkable versatility in their biological activities, encompassing antiasthma, antiinflammatory, anticancer, and antithrombogenic properties, while also exhibiting potential for treating major depression and pathological anxiety disorders. The structural framework of pyrazolotriazines provides multiple sites for chemical modification, enabling researchers to fine-tune molecular properties through strategic substitution patterns and functional group incorporation.
Within the pyrazolotriazine family, various isomeric forms have been identified and studied, including pyrazolo[1,5-d]triazine, pyrazolo[5,1-c]triazine, pyrazolo[3,4-e]triazine, pyrazolo[4,3-e]triazines, pyrazolo[1,5-a]triazine, and pyrazolo[3,4-d]triazine. Each isomeric variant presents unique opportunities for molecular design and optimization, with distinct electronic and steric properties that influence biological activity and chemical reactivity. The pyrazolo[5,1-c]triazine scaffold, specifically, has garnered significant attention due to its favorable balance of synthetic accessibility and biological relevance.
Contemporary research has revealed that pyrazolotriazine derivatives exhibit broad-spectrum biological activities, including antibacterial, anticancer, antimetabolites, antidiabetic, antiamoebic, anticonvulsant, and antiproliferative properties. Additionally, these compounds have demonstrated inhibitory activity against various enzymes, including human carbonic anhydrase, cyclin-dependent kinase 2, tyrosinase, urease, monoamine oxidase type B, threonine tyrosine kinase, thymidine phosphorylase, tubulin polymerization enzymes, and protoporphyrinogen oxidase. The scaffold has also shown agonistic activity at gamma-aminobutyric acid type A receptors and antagonistic activity at human corticotropin-releasing factor 1 receptors and calcitonin gene-related peptide receptors.
The synthetic approaches to pyrazolotriazine derivatives have evolved considerably, with researchers developing increasingly sophisticated methodologies for constructing these complex heterocyclic systems. Recent advances in synthetic chemistry have enabled the preparation of novel pyrazolotriazine analogs with enhanced selectivity and potency, facilitating structure-activity relationship studies that inform rational drug design efforts. The modular nature of pyrazolotriazine synthesis allows for the incorporation of diverse functional groups and substituents, expanding the chemical space available for exploration and optimization.
Historical Development of Pyrazolo[5,1-c]triazine Chemistry
The historical development of pyrazolo[5,1-c]triazine chemistry traces its origins to early investigations of fused heterocyclic systems containing multiple nitrogen atoms, with systematic exploration of these compounds emerging in the mid-20th century. Initial studies focused on the fundamental synthesis and characterization of the core pyrazolo[5,1-c]triazine framework, establishing foundational methodologies for constructing these complex tricyclic systems through cyclization reactions involving pyrazole precursors and triazine-forming reagents.
Early synthetic approaches to pyrazolo[5,1-c]triazine derivatives relied on cyclocondensation reactions between appropriately substituted pyrazole intermediates and triazine precursors, often requiring harsh reaction conditions and yielding products with limited substitution patterns. The development of more refined synthetic methodologies enabled the preparation of diverse analogs with varying substituent patterns, facilitating systematic studies of structure-activity relationships and expanding the scope of accessible chemical space within this heterocyclic family.
Significant advances in pyrazolo[5,1-c]triazine chemistry occurred with the introduction of novel cyclization strategies and the development of regioselective synthetic approaches that enabled precise control over substitution patterns. These methodological improvements allowed researchers to access previously inaccessible derivatives and explore the impact of specific substituents on chemical and biological properties. The evolution of synthetic chemistry has been paralleled by advances in analytical techniques, enabling more thorough characterization of these complex heterocyclic systems and supporting the rational design of new analogs with enhanced properties.
The introduction of modern computational chemistry tools has revolutionized the field of pyrazolo[5,1-c]triazine research, enabling researchers to predict molecular properties and optimize synthetic strategies before experimental implementation. Molecular modeling studies have provided valuable insights into the electronic properties and conformational preferences of these compounds, informing the design of new derivatives with improved characteristics. The integration of computational and experimental approaches has accelerated the discovery and optimization of pyrazolo[5,1-c]triazine derivatives for various applications.
Contemporary research in pyrazolo[5,1-c]triazine chemistry has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-property relationships. Recent developments have included the exploration of novel substitution patterns, the investigation of halogenated derivatives, and the development of efficient synthetic routes to complex analogs. These advances have expanded the toolkit available to researchers and opened new avenues for the exploration of pyrazolo[5,1-c]triazine chemistry.
Position of Ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate Among Heterocyclic Compounds
Ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate occupies a distinctive position within the broader landscape of heterocyclic compounds, representing a specific example of the pyrazolo[5,1-c]triazine scaffold with carefully positioned functional groups that confer unique chemical and physical properties. The compound features a molecular formula of C9H10N4O2 and a molecular weight of 206.20 grams per mole, positioning it as a moderately sized heterocyclic molecule with favorable properties for various research applications.
The structural characteristics of ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate are defined by several key architectural features that distinguish it from related heterocyclic compounds. The presence of six hydrogen bond acceptors and zero hydrogen bond donors reflects the electronic properties of the compound and influences its interactions with biological targets and synthetic reagents. The compound contains two aromatic rings within its tricyclic framework, contributing to its stability and electronic characteristics, while two rotatable bonds provide conformational flexibility that may influence its binding properties and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 206.20 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Aromatic Rings | 2 |
| Rotatable Bonds | 2 |
| Chemical Abstracts Service Number | 6726-54-1 |
| PubChem Compound Identifier | 584237 |
The ethyl carboxylate functional group at the 3-position of the pyrazolo[5,1-c]triazine core represents a strategically important structural element that influences both the chemical reactivity and physical properties of the compound. This ester functionality provides opportunities for further chemical modification through hydrolysis, transamidation, or other functional group transformations, enabling the derivatization of the compound for specific research applications. The methyl substituent at the 4-position contributes to the steric environment around the heterocyclic core and may influence the compound's biological activity and selectivity profiles.
Comparative analysis of ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate with related heterocyclic compounds reveals several distinguishing features that highlight its unique position within this chemical space. Unlike simpler pyrazole or triazine derivatives, the fused tricyclic architecture of this compound provides enhanced structural rigidity and defined spatial arrangement of functional groups, potentially leading to improved selectivity in biological interactions. The specific substitution pattern, combining the ethyl carboxylate and methyl groups, creates a unique molecular signature that differentiates it from other members of the pyrazolotriazine family.
The compound's position among heterocyclic compounds is further defined by its synthetic accessibility and potential for structural modification. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, while the stable heterocyclic core provides a reliable scaffold for medicinal chemistry exploration. This combination of stability and reactivity positions ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate as an attractive starting point for the development of new chemical entities with enhanced properties.
Significance in Heterocyclic Chemistry Research
The significance of ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of the broader pyrazolotriazine class and its potential contributions to advancing synthetic methodology and structure-activity relationship studies. The compound serves as a valuable model system for investigating the chemical behavior and biological properties of pyrazolo[5,1-c]triazine derivatives, providing insights that can inform the design and optimization of related compounds.
Within the context of heterocyclic chemistry research, ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate represents an important case study for understanding the impact of specific substitution patterns on molecular properties and biological activity. The combination of the ethyl carboxylate group at the 3-position and the methyl substituent at the 4-position creates a unique electronic and steric environment that can be systematically compared with other substitution patterns to elucidate structure-property relationships. Such comparative studies are essential for advancing our understanding of how molecular modifications influence the behavior of complex heterocyclic systems.
The synthetic chemistry surrounding ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate has contributed to the development of new methodologies for constructing pyrazolotriazine scaffolds and introducing specific substitution patterns with high regioselectivity and efficiency. These synthetic advances have broader implications for heterocyclic chemistry, as the methodologies developed for this compound class can often be adapted and applied to related heterocyclic systems. The exploration of novel synthetic routes to ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate and its analogs has led to the discovery of new reaction pathways and the optimization of existing synthetic transformations.
The compound's role in advancing structure-activity relationship studies has been particularly significant, as its well-defined structural features enable systematic investigation of how specific molecular modifications influence biological activity and selectivity. Research involving ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate has contributed to the broader understanding of how heterocyclic scaffolds interact with biological targets and has informed the rational design of new compounds with improved properties. The insights gained from these studies have implications that extend beyond the immediate pyrazolotriazine family to influence the design of other nitrogen-rich heterocyclic compounds.
Recent investigations into halogenated pyrazolo[5,1-c]triazine derivatives have revealed the importance of systematic structural modifications in optimizing molecular properties. The synthesis of novel 7-bromo and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c]triazines through reduction of triazine carbonyl groups with dehydrative aromatization in acidic media has demonstrated the versatility of this heterocyclic scaffold for structural modification. These studies have revealed marked increases in aromatic character upon replacement of oxygen atoms with hydrogen, as evidenced by shortened heterocyclic bond lengths and reduced torsion angles.
The crystallographic studies of pyrazolo[5,1-c]triazine derivatives have provided valuable insights into the three-dimensional structural features of these compounds, revealing important information about molecular packing, intermolecular interactions, and conformational preferences. X-ray diffraction analyses have shown that bromine atom positioning significantly influences structural features and packing modes, with different substitution patterns leading to distinct non-valence interactions and crystal structures. Such detailed structural information is crucial for understanding the relationship between molecular architecture and properties, informing future synthetic and design efforts.
Properties
IUPAC Name |
ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPXRESOEITXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342761 | |
| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-54-1 | |
| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of Ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate can be achieved through several methodologies, primarily involving the reaction of pyrazole derivatives with various reagents. The following sections outline the most common approaches:
Cyclization Reactions
Cyclization reactions are a prominent method for synthesizing this compound. The general procedure involves the reaction of substituted pyrazoles with ethyl acetoacetate or similar compounds.
- Example Reaction: A mixture of a 3-substituted pyrazole and ethyl acetoacetate is heated in the presence of a suitable catalyst to facilitate cyclization, yielding Ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate.
Diazotization and Cyclization
Another effective synthetic route involves diazotization followed by cyclization:
- Procedure: The synthesis starts with the preparation of a diazonium salt from a suitable aminopyrazole derivative. This diazonium salt is then reacted with β-azolyl enamines to form the desired triazine structure.
Multi-Step Synthesis
Multi-step synthesis provides a pathway for achieving higher yields and purities:
Recent Advances
Recent studies have explored innovative methods to enhance yield and efficiency:
Microwave-Assisted Synthesis: Utilization of microwave irradiation has been reported to significantly reduce reaction times while improving yields compared to traditional heating methods.
Green Chemistry Approaches: Some researchers have focused on environmentally friendly solvents and reagents to minimize waste and improve safety during synthesis.
Comparative Analysis of Preparation Methods
The following table summarizes key features of different synthetic approaches for Ethyl 4-methylpyrazolo[5,1-c]triazine-3-carboxylate:
Chemical Reactions Analysis
Chemical Reactivity
Ethyl 4-methylpyrazolo[5,1-c] triazine-3-carboxylate can undergo several chemical reactions, which are crucial for modifying the compound. These reactions are essential for enhancing biological activity or synthesizing related compounds.
- Cyclization Reactions Unsubstituted pyrazolylhydrazones at the nitrogen atoms can undergo ring closure to form the pyrazolo[5,1-c] triazine system .
- Brederek Reaction The methyl group at the fourth position displays acidic characteristics and can be transformed into a dimethylaminovinyl moiety using dimethylformamide-dimethylacetal (DMF-DMA) .
Reactions of Diazonium Chlorides
Diazotization of aminopyrazoles using sodium nitrite and hydrochloric acid produces diazonium chlorides, which are stable under normal conditions and can undergo further reactions :
- Coupling Reactions Diazonium chlorides can be coupled with active methylenes, such as barbituric acid and pyrazolin-5-one derivatives, to form various products .
- Conversion to Triazines Hydrazones can be converted into 3-substituted pyrazolo[5,1-c] triazines via refluxing in glacial acetic acid. Also, direct cyclization into methyl-pyrido[2',3':3,4]pyrazolo[5,1-c] triazines can be achieved .
Examples of Chemical Reactions
The table below illustrates examples of chemical reactions involving pyrazolo[5,1-c] triazine derivatives.
These reactions demonstrate the versatility of ethyl 4-methylpyrazolo[5,1-c] triazine-3-carboxylate and related compounds in synthesizing diverse chemical structures with potential applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. Its mechanism is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Herbicidal Activity
this compound has shown promise as a herbicide. Research indicates that it can effectively inhibit the growth of certain weed species while being less harmful to crop plants. This selectivity could lead to its use in sustainable agricultural practices where minimizing chemical inputs is crucial .
Fungicidal Properties
In addition to herbicidal effects, this compound has been tested for fungicidal activity against various plant pathogens. Its application could help in managing fungal diseases in crops, thereby improving yield and quality .
Material Science
Polymer Chemistry
this compound can serve as a building block in polymer chemistry. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing advanced materials with specific functionalities such as improved resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Variations
The pyrazolo[5,1-c][1,2,4]triazine scaffold is highly modular, allowing substitutions at positions 4, 7, and 8 to tune physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Pyrazolo-Triazine Derivatives
*Calculated based on formula C9H11N4O2.
Physical and Spectroscopic Properties
- Melting Points: Range widely based on substituents. For instance, the 4-amino derivative (24a) melts at 310–312°C , while simpler esters (e.g., 5a) melt at lower temperatures (~196–198°C) .
- Spectroscopy: IR: Ester carbonyl stretches appear at ~1694 cm⁻¹, while amino groups show NH2 stretches near 3143 cm⁻¹ . NMR: Methyl groups resonate at δ 2.09–2.74 ppm, and aromatic protons in phenylazo derivatives appear at δ 7.07–8.39 ppm .
Stability and Commercial Viability
- Ethyl 4-methylpyrazolo-triazine-3-carboxylate is listed as a discontinued product by CymitQuimica, likely due to synthesis challenges or niche demand . In contrast, analogues like 4,7-dimethyl derivatives remain available for research .
Biological Activity
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered interest due to its diverse biological activities. This article provides an overview of its synthesis, structural characterization, and biological activity based on various research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a series of reactions involving pyrazole and triazine derivatives. The synthetic pathway typically includes:
- Cyclization : The reaction of appropriate hydrazines with triazine derivatives.
- Esterification : The formation of the ethyl ester from the carboxylic acid derivative.
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities associated with this compound are primarily linked to its potential as an anticancer and antimicrobial agent. Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class exhibit significant pharmacological properties.
Anticancer Activity
A study evaluating various pyrazolo derivatives demonstrated that certain compounds showed notable cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) . However, it was noted that not all derivatives exhibited this activity uniformly. For instance:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | MCF-7 | >50 | No significant cytotoxicity |
| 2 | K-562 | >50 | No significant cytotoxicity |
This indicates that while some derivatives may show promise in targeting specific cancer cells, further optimization is necessary to enhance their efficacy.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazolo derivatives. Some studies suggest that these compounds exhibit activity against a range of bacterial strains. For example:
- Staphylococcus aureus : Moderate inhibition observed.
- Escherichia coli : Variable susceptibility depending on the specific derivative.
The mechanism behind this antimicrobial action may involve interference with bacterial protein synthesis or cell wall integrity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo derivatives:
- Antitumor Activity : A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were tested for their anticancer properties. Results indicated a lack of cytotoxicity in certain compounds against MCF-7 and K-562 cells .
- Inhibition of Kinases : Investigations into kinase inhibition revealed that while some compounds showed potential against CDK2/cyclin E and Abl kinases, this compound did not demonstrate significant inhibitory effects .
- Antifungal Activity : Other derivatives have shown antifungal properties against various strains, suggesting a broad spectrum of biological activity among pyrazolo compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare pyrazolo[5,1-c][1,2,4]triazine derivatives, and how can they be optimized?
- Answer: Pyrazolo[5,1-c][1,2,4]triazine derivatives are synthesized via diazotization of aminoazoles followed by azacoupling with nitroacetonitrile salts, yielding hydrazones that undergo intramolecular cyclization to form the triazine ring . Nitrosation reactions using sodium nitrite in HCl (e.g., for 1-alkyl-6-methyl-3-phenyl derivatives) are also effective, with UV-Vis and NMR confirming nitroso group incorporation . Optimization involves adjusting reaction conditions (e.g., solvent, temperature) and monitoring intermediates via TLC or spectroscopic methods .
Q. How can spectroscopic techniques validate the structure of pyrazolo[5,1-c][1,2,4]triazine derivatives?
- Answer:
- UV-Vis: Confirms nitroso chromophores (λmax ~560 nm) .
- NMR: Absence of 7-C proton signals (e.g., 5.6 ppm in 1H-NMR) and HMBC correlations verify tautomeric forms and substituent positions .
- IR: Detects functional groups like carbonyls (1680–1700 cm⁻¹) and nitroso stretches (~2120 cm⁻¹) .
Q. What are the primary pharmacological activities reported for pyrazolo[5,1-c][1,2,4]triazine-based compounds?
- Answer: These derivatives exhibit anticancer activity (e.g., EIMTC, a fused imidazo-triazine with low toxicity in vitro/vivo) , adenosine A2a-receptor antagonism (structural analogs of ZM-241385) , and antimicrobial properties (e.g., methyl pyrazolo-benzotriazine carboxylates) .
Advanced Research Questions
Q. How do tautomeric equilibria and substituent effects influence the reactivity of pyrazolo[5,1-c][1,2,4]triazines?
- Answer: Tautomerism (e.g., nitroso ↔ oxime forms) affects reactivity in nitrosation and acetylation reactions. For example, acidic conditions favor acetylation at 7-C, while neutral conditions target 1-N . Substituents like methyl or phenyl groups stabilize specific tautomers, as shown by 2D NMR and computational studies .
Q. What electrochemical methods are suitable for quantifying pyrazolo-triazine derivatives, and how do they compare to chromatographic techniques?
- Answer: Square-wave voltammetry (SWV) with carbon nanofiber-modified sensors detects electroactive derivatives (e.g., EIMTC) at nM sensitivity, surpassing traditional HPLC in speed and cost . SWV parameters (e.g., scan rate, pH) must be optimized to avoid interference from redox-active metabolites .
Q. How can computational modeling predict the bioactivity of pyrazolo-triazine derivatives against specific targets?
- Answer: Quantum-chemical calculations (e.g., docking, MD simulations) identify key interactions, such as hydrogen bonding with adenosine A2a-receptors. For example, azolo-triazines mimicking ZM-241385’s binding pose show high predicted inhibition . DFT studies also correlate electronic properties (e.g., HOMO/LUMO) with antimicrobial efficacy .
Q. What strategies enhance the thermal stability and safety of energetic pyrazolo-triazine derivatives?
- Answer: Metal salt formation (e.g., Na⁺, K⁺) improves thermal stability by incorporating ionic interactions into the crystal lattice. TTX, a fused triazolo-triazine explosive, exhibits lower sensitivity than RDX due to conjugated π-systems and nitro group positioning .
Methodological Considerations
Q. How to resolve contradictions in synthetic yields or spectral data for pyrazolo-triazine derivatives?
- Answer:
- Reproducibility: Standardize reaction conditions (e.g., reagent purity, stoichiometry) and validate intermediates via LC-MS .
- Spectral Discrepancies: Use high-field NMR (≥400 MHz) and heteronuclear experiments (e.g., HMBC) to resolve overlapping signals. For tautomers, variable-temperature NMR or X-ray crystallography provides definitive proof .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Answer:
- Variable Substituents: Synthesize derivatives with alkyl, aryl, or electron-withdrawing groups at key positions (e.g., 3-C, 6-C) .
- Bioassays: Test against target-specific models (e.g., cancer cell lines for EIMTC analogs , enzyme inhibition assays for antimicrobials ).
- Data Analysis: Multivariate regression or machine learning links structural descriptors (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
